ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a chemical compound with a molecular weight of 334.4 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development . The benzimidazole moiety in its structure is a significant pharmacophore, contributing to its diverse biological activities .
Preparation Methods
The synthesis of ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Industrial production methods may include the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution . The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits antimicrobial, anticancer, and antiviral activities . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways . The benzimidazole moiety in its structure is known to bind with high affinity to multiple receptors, leading to its diverse biological activities . The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives, such as ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate and ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate . These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of the styryl and benzimidazole moieties in this compound contributes to its distinct reactivity and selectivity .
Properties
IUPAC Name |
ethyl 2-[5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)14-23-19-13-16(3)15(2)12-18(19)22-20(23)11-10-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFYMXFWSMYBPD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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